

A Guide to 1,5-Dimethyl-3-ethoxycarbonylpyrazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,5-Dimethyl-3-ethoxycarbonylpyrazole
Cat. No.:	B1585288

[Get Quote](#)

Abstract

The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.^{[1][2][3]} This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to engage in various biological interactions.^{[4][5]} Within this important class of compounds, **1,5-Dimethyl-3-ethoxycarbonylpyrazole** emerges as a particularly valuable building block. Its specific substitution pattern provides a strategic entry point for the synthesis of diverse compound libraries aimed at a wide array of biological targets. This technical guide elucidates the synthesis, chemical properties, and strategic applications of **1,5-Dimethyl-3-ethoxycarbonylpyrazole**, providing researchers and drug development professionals with a comprehensive understanding of its role as a pivotal intermediate in the quest for novel therapeutics.

The Pyrazole Scaffold: A Foundation of Therapeutic Diversity

The significance of the pyrazole core cannot be overstated. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer,

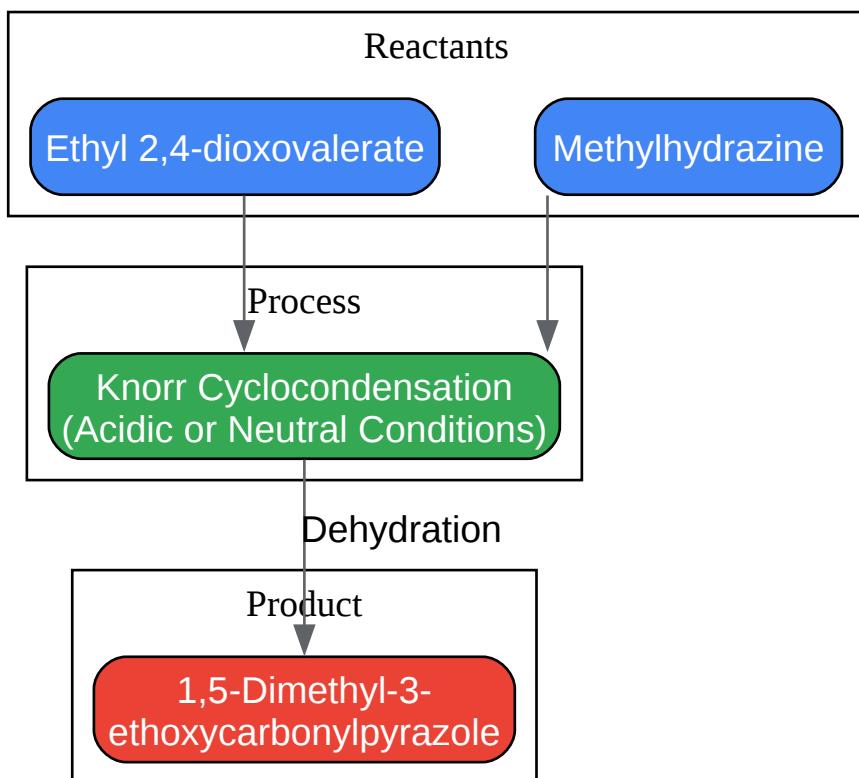
antimicrobial, antiviral, and neuroprotective properties.[\[6\]](#)[\[7\]](#) This versatility stems from the pyrazole ring's ability to act as a stable, aromatic scaffold from which various functional groups can be projected in precise three-dimensional orientations to interact with biological targets.

Many blockbuster drugs incorporate the pyrazole moiety, validating its utility in drug design. Notable examples include:

- Celecoxib: A selective COX-2 inhibitor for treating inflammation.[\[7\]](#)[\[8\]](#)
- Rimonabant: A cannabinoid receptor-1 (CB1) antagonist developed for obesity.[\[8\]](#)[\[9\]](#)
- Sildenafil: A phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[\[1\]](#)[\[10\]](#)
- Ruxolitinib & Axitinib: Kinase inhibitors used in cancer therapy.[\[1\]](#)[\[10\]](#)

The success of these agents underscores the value of pyrazole-based starting materials in drug discovery pipelines. **1,5-Dimethyl-3-ethoxycarbonylpyrazole** represents a foundational tool for accessing novel chemical matter within this proven therapeutic space.

Profile of 1,5-Dimethyl-3-ethoxycarbonylpyrazole Chemical Structure and Properties


1,5-Dimethyl-3-ethoxycarbonylpyrazole is a substituted pyrazole characterized by methyl groups at the N1 and C5 positions and an ethoxycarbonyl (ethyl ester) group at the C3 position. This specific arrangement of substituents is key to its utility. The N1-methylation prevents tautomerization and provides a fixed substitution vector, while the C5-methyl group can influence steric interactions and metabolic stability. Crucially, the C3-ester serves as a versatile chemical handle for extensive derivatization.

Property	Value	Source
IUPAC Name	ethyl 1,5-dimethylpyrazole-3-carboxylate	[11]
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂	[11] [12]
Molecular Weight	168.19 g/mol	[11]
CAS Number	5744-51-4	[11]
Appearance	Varies (typically solid or oil)	N/A
InChIKey	OJPXVXXMBWKEAT-UHFFFAOYSA-N	[11]

Synthesis Pathway

The most common and efficient method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[\[9\]](#)[\[13\]](#) For **1,5-Dimethyl-3-ethoxycarbonylpyrazole**, the logical precursors are a β -ketoester, such as ethyl acetoacetate, and a substituted hydrazine. A plausible and widely used route involves the reaction of ethyl 2,4-dioxovalerate (acetylacetone) with methylhydrazine.

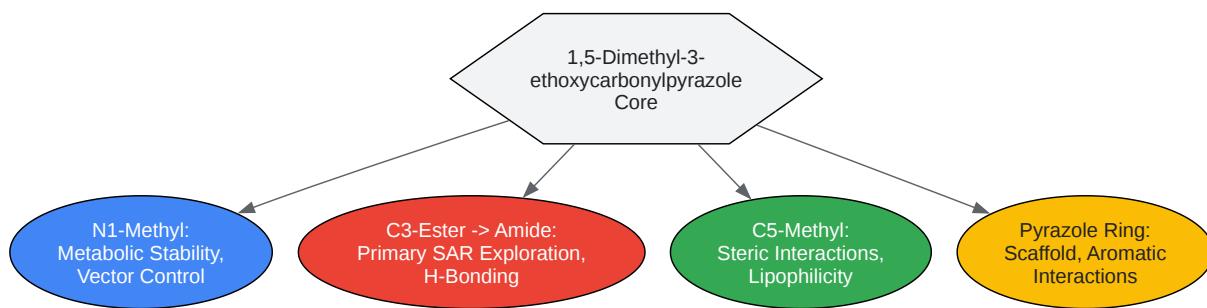
The reaction proceeds via initial condensation of the more reactive hydrazine nitrogen onto one of the carbonyls, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity (determining the position of the N-methyl group) is dictated by the differential reactivity of the two carbonyl groups in the dicarbonyl precursor.

[Click to download full resolution via product page](#)

Caption: Knorr synthesis workflow for **1,5-Dimethyl-3-ethoxycarbonylpyrazole**.

Strategic Role in Medicinal Chemistry

The true value of **1,5-Dimethyl-3-ethoxycarbonylpyrazole** lies not in its intrinsic biological activity, but in its function as a versatile synthetic intermediate. The ethoxycarbonyl group is the primary site for chemical elaboration, allowing for the systematic development of compound libraries to probe structure-activity relationships (SAR).


A Versatile Handle for Derivatization

The C3-ester is readily transformed into other functional groups, most commonly amides, which are prevalent in drug molecules due to their ability to form key hydrogen bonds with protein targets. The typical workflow involves two high-yielding steps:

- Saponification: Hydrolysis of the ethyl ester, typically using a base like sodium hydroxide or lithium hydroxide, to yield the corresponding carboxylic acid.

- Amide Coupling: Activation of the carboxylic acid with a coupling agent (e.g., HATU, HOBT/EDC) followed by reaction with a primary or secondary amine to form a diverse range of amides.

This straightforward sequence allows for the introduction of a vast array of chemical functionalities (the 'R' group of the amine) to explore interactions with specific binding pockets in a target protein.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]
- 4. academicstrive.com [academicstrive.com]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jchr.org [jchr.org]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,5-Dimethyl-3-ethoxycarbonylpyrazole | C8H12N2O2 | CID 138577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,5-dimethyl-3-ethoxycarbonylpyrazole [stenutz.eu]
- 13. ijpsjournal.com [ijpsjournal.com]
- To cite this document: BenchChem. [A Guide to 1,5-Dimethyl-3-ethoxycarbonylpyrazole in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585288#1-5-dimethyl-3-ethoxycarbonylpyrazole-role-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com